delta3-Tetrahydrocannabinol, (S)-

Description

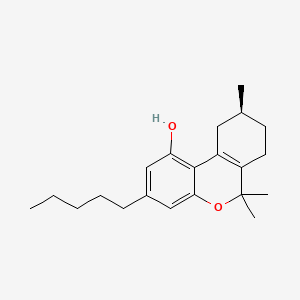

Structure

3D Structure

Properties

IUPAC Name |

(9S)-6,6,9-trimethyl-3-pentyl-7,8,9,10-tetrahydrobenzo[c]chromen-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30O2/c1-5-6-7-8-15-12-18(22)20-16-11-14(2)9-10-17(16)21(3,4)23-19(20)13-15/h12-14,22H,5-11H2,1-4H3/t14-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEBZNJDFIPBXCS-AWEZNQCLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1=CC(=C2C3=C(CCC(C3)C)C(OC2=C1)(C)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC1=CC(=C2C3=C(CC[C@@H](C3)C)C(OC2=C1)(C)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40241935 | |

| Record name | (9S)-7,8,9,10-Tetrahydro-6,6,9-trimethyl-3-pentyl-6H-dibenzo[b,d]pyran-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40241935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95720-02-8 | |

| Record name | delta3-Tetrahydrocannabinol, (S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095720028 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (9S)-7,8,9,10-Tetrahydro-6,6,9-trimethyl-3-pentyl-6H-dibenzo[b,d]pyran-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40241935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | .DELTA.3-TETRAHYDROCANNABINOL, (S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PYI73UAY3K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

The Established Cannabinoid Biosynthetic Route: a Path That Excludes S Δ³ Thc

The biosynthesis of major cannabinoids is a well-documented process that begins with the precursors geranyl pyrophosphate (GPP) and olivetolic acid (OA). These molecules are combined through the action of an aromatic prenyltransferase to form cannabigerolic acid (CBGA), the central precursor to the main cannabinoid lines. nih.govgoogle.comcannactiva.com

From CBGA, the pathway diverges, with specific enzymes dictating the final cannabinoid produced:

Tetrahydrocannabinolic acid (THCA) synthase , an oxidocyclase, converts CBGA into THCA, the acidic precursor to the primary psychoactive compound, Δ⁹-THC. nih.govgoogle.com

Cannabidiolic acid (CBDA) synthase catalyzes the conversion of CBGA to CBDA, the precursor to CBD. google.com

Cannabichromenic acid (CBCA) synthase directs the formation of CBCA from CBGA.

Crucially, no "delta-3-THC synthase" or any alternative enzymatic function that would lead to the formation of (S)-Δ³-THC from CBGA or any other known precursor has been identified in Cannabis sativa. The enzymatic machinery described in extensive research on cannabinoid biosynthesis does not account for the production of this specific isomer.

Genetic Regulation: No Known Genetic Blueprint for S Δ³ Thc Synthesis

The genetic control of cannabinoid profiles, particularly the ratio of Δ⁹-THC to CBD, has been a significant area of research. The primary determinant is the genetic locus that codes for THCA and CBDA synthases, with different alleles (BT for THCA synthase and BD for CBDA synthase) resulting in THC-dominant, CBD-dominant, or mixed chemotypes. nih.gov

Furthermore, researchers have identified specific transcription factors, such as CsAP2L1, CsWRKY1, and CsMYB1, that regulate the expression of the THCAS gene, thereby influencing the production of THCA. researchgate.netnih.gov This detailed understanding of the genetic regulation of major cannabinoids highlights the void in our knowledge regarding (S)-Δ³-THC. There are no known genes, alleles, or regulatory genetic elements that have been associated with the production of (S)-Δ³-THC in Cannabis. The genetic blueprint for its synthesis within the plant appears to be absent.

Precursor and Isotopic Labeling Studies: an Uncharted Territory for S Δ³ Thc

Cannabinoid Receptor Interactions of (S)-delta-3-Tetrahydrocannabinol

The primary targets of THC and its analogs are the cannabinoid receptors, type 1 (CB1) and type 2 (CB2), which are integral components of the endocannabinoid system. nih.govnih.gov These G-protein coupled receptors (GPCRs) are distributed throughout the body, with CB1 receptors predominantly found in the central nervous system and CB2 receptors primarily located in the immune system. wikipedia.orgyoutube.com

Agonistic and Antagonistic Modulations of CB1 Receptor by (S)-delta-3-Tetrahydrocannabinol

Based on the activity of Δ9-THC, (S)-Δ3-THC is expected to act as a partial agonist at the CB1 receptor. nih.govwikipedia.org Partial agonists bind to and activate a given receptor, but have only partial efficacy at the receptor relative to a full agonist. The psychoactive effects of THC are largely mediated through the activation of CB1 receptors. wikipedia.org

Ligand-Receptor Dynamics and Kinetics at CB2 Receptor by (S)-delta-3-Tetrahydrocannabinol

Similar to its interaction with the CB1 receptor, Δ9-THC is also a partial agonist at the CB2 receptor, with reported Ki values in the nanomolar range. wikipedia.org It is plausible that (S)-Δ3-THC also acts as a partial agonist at the CB2 receptor, likely with a lower affinity and efficacy than Δ9-THC. The interaction of cannabinoids with the CB2 receptor is of significant interest due to its potential immunomodulatory effects without the psychoactive effects associated with CB1 receptor activation. youtube.com

Detailed studies on the ligand-receptor dynamics and kinetics, such as association and dissociation rates (kon and koff), for (S)-Δ3-THC at the CB2 receptor are currently lacking. Such data is crucial for understanding the duration of receptor engagement and the subsequent signaling events. Without this specific information, a comprehensive data table on the kinetics of (S)-Δ3-THC at the CB2 receptor cannot be provided.

Investigation of Non-CB1/CB2 Receptor Targets for (S)-delta-3-Tetrahydrocannabinol

While CB1 and CB2 receptors are the primary targets, some cannabinoids have been shown to interact with other receptors, including GPR55 and peroxisome proliferator-activated receptors (PPARs). youtube.com For instance, cannabidiol (B1668261) (CBD) has a well-documented promiscuous pharmacology, interacting with a variety of receptor systems. There is currently no available research that has specifically investigated the interaction of (S)-Δ3-THC with non-CB1/CB2 receptor targets. Therefore, it is unknown whether (S)-Δ3-THC exhibits any off-target activity, and a data table of such interactions cannot be compiled.

Intracellular Signaling Cascades Mediated by (S)-delta-3-Tetrahydrocannabinol

The activation of cannabinoid receptors by an agonist initiates a cascade of intracellular signaling events that ultimately produce a physiological response. These signaling pathways are complex and can be influenced by the specific ligand, the receptor subtype, and the cellular environment.

G-Protein Coupled Receptor Signaling Pathways Activated by (S)-delta-3-Tetrahydrocannabinol

CB1 and CB2 receptors are primarily coupled to the Gi/o family of G-proteins. nih.gov Upon activation by an agonist like THC, the G-protein is activated, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. wikipedia.org This is a hallmark of cannabinoid receptor activation.

It is highly probable that (S)-Δ3-THC, as a partial agonist, would also activate this Gi/o-mediated pathway, resulting in reduced cAMP production. However, the specific potency and efficacy of (S)-Δ3-THC in activating this pathway have not been experimentally determined. Therefore, a data table detailing the specific G-protein activation profile of (S)-Δ3-THC is not available.

Beta-Arrestin Recruitment and Receptor Internalization Induced by (S)-delta-3-Tetrahydrocannabinol

In addition to G-protein signaling, GPCRs can also signal through beta-arrestin pathways. Beta-arrestin recruitment can lead to receptor desensitization, internalization, and the activation of distinct signaling cascades. Studies have shown that THC can induce the recruitment of beta-arrestin2 to the CB1 receptor. nih.gov This process can be agonist-specific, meaning different cannabinoids can have different propensities for recruiting beta-arrestin.

Exploration of Allosteric Modulation and Biased Agonism by (S)-delta3-Tetrahydrocannabinol

The molecular pharmacology of cannabinoids is complex, extending beyond simple receptor activation or blockade. Two key concepts in understanding the nuanced effects of compounds like (S)-delta3-Tetrahydrocannabinol ((S)-Δ³-THC) are allosteric modulation and biased agonism, particularly at the cannabinoid type 1 (CB1) and type 2 (CB2) receptors.

Allosteric modulators bind to a receptor at a site topographically distinct from the primary (orthosteric) site where endogenous ligands bind. nih.gov This binding can alter the receptor's conformation, thereby modulating the affinity and/or efficacy of the orthosteric ligand. nih.gov Negative allosteric modulators (NAMs), for example, reduce the affinity or efficacy of an orthosteric agonist, while positive allosteric modulators (PAMs) enhance it. nih.gov Several compounds have been identified as allosteric modulators of the CB1 receptor, including the phytocannabinoid cannabidiol (CBD), the steroid hormone pregnenolone, and various synthetic molecules. researchgate.netcsic.es For instance, CBD has been shown to act as a NAM of Δ⁹-THC at the CB1 receptor. researchgate.netcsic.es

Biased agonism, or functional selectivity, describes the ability of a ligand to preferentially activate specific downstream signaling pathways upon binding to a receptor. nih.gov CB1 and CB2 receptors, being G protein-coupled receptors (GPCRs), can signal through various pathways, most notably G-protein activation (leading to inhibition of adenylyl cyclase) and β-arrestin recruitment. nih.govnih.gov A biased agonist might, for example, strongly activate the G-protein pathway while only weakly recruiting β-arrestin, or vice versa. The synthetic cannabinoid WIN55212-2, for instance, acts as a biased agonist for a subset of G protein subunits. nih.gov

While specific research into the allosteric and biased agonism profile of (S)-Δ³-THC is not extensively documented, its stereoisomeric relationship to the more studied Δ⁹-THC provides a basis for potential activity. The (S) enantiomer of Δ³-THC is known to produce effects similar to Δ⁹-THC, albeit with several times lower potency. wikipedia.org This suggests that it likely interacts with the orthosteric site of CB1 and CB2 receptors as a partial agonist, similar to Δ⁹-THC. nih.gov Any potential for allosteric modulation or biased agonism would depend on the unique conformational changes induced by the binding of (S)-Δ³-THC to the receptor, which may differ subtly from those induced by Δ⁹-THC. Further investigation is required to characterize these specific properties.

Enzymatic Interactions Beyond Cannabinoid Receptors

Beyond direct interactions with cannabinoid receptors, the physiological effects of cannabinoids are significantly influenced by their metabolism, which involves a host of enzymes. These enzymatic interactions can affect the compound's duration of action and potential for drug-drug interactions.

Inhibition/Activation of Specific Enzymes by (S)-delta3-Tetrahydrocannabinol

The primary enzymes responsible for the metabolism of cannabinoids are members of the cytochrome P450 (CYP) superfamily, located mainly in the liver. wikipedia.orgnih.gov For the well-studied isomer Δ⁹-THC, metabolism is carried out principally by CYP2C9 and CYP3A4. wikipedia.orgnih.gov These enzymes catalyze hydroxylation reactions, which is the first and rate-limiting step in its metabolic clearance. It is highly probable that (S)-Δ³-THC, as a structural analog, is also metabolized by these and other CYP isoenzymes, such as CYP2C19. nih.gov

Cannabinoids can act not only as substrates for these enzymes but also as inhibitors or inducers. For example, both Δ⁹-THC and cannabidiol (CBD) can inhibit multiple CYP and UGT enzymes. nih.gov CBD, in particular, has been shown to be a time-dependent inhibitor of CYP3A, CYP1A2, and CYP2C19. nih.gov Enzyme inhibition can lead to clinically significant drug-drug interactions by increasing the plasma concentrations of other drugs metabolized by the same enzyme. nih.gov Conversely, chronic administration of cannabinoids like CBD and Δ⁹-THC can induce the expression of certain enzymes, such as CYP3A4, potentially increasing the metabolic rate of themselves or other drugs. nih.gov

While specific kinetic data on the inhibition or activation of enzymes by (S)-Δ³-THC is not available, the known interactions of other major cannabinoids provide a framework for its likely behavior. The table below summarizes the interactions of Δ⁹-THC and CBD with key drug-metabolizing enzymes. It is important to note that this data is for related compounds and not for (S)-Δ³-THC itself.

| Cannabinoid | Enzyme | Interaction |

| Δ⁹-Tetrahydrocannabinol (Δ⁹-THC) | CYP2C9 | Substrate & Inhibitor |

| CYP3A4 | Substrate & Inducer | |

| Cannabidiol (CBD) | CYP2C19 | Inhibitor |

| CYP3A4 | Inhibitor & Inducer | |

| UGT1A9 | Inhibitor | |

| UGT2B7 | Inhibitor |

This table provides examples of enzymatic interactions for common cannabinoids and is for illustrative purposes. Specific data for (S)-Δ³-THC is not currently available.

Further research is needed to determine the specific inhibitory constants (Kᵢ) and induction potential of (S)-Δ³-THC to fully understand its metabolic profile and potential for drug interactions.

Structure Activity Relationship Sar of S Delta3 Tetrahydrocannabinol and Analogues

Stereochemical Specificity and Enantiomeric Potency of (S)-delta3-Tetrahydrocannabinol

Delta-3-Tetrahydrocannabinol (Δ³-THC) is a synthetic isomer of delta-9-tetrahydrocannabinol (Δ⁹-THC), the primary psychoactive component of cannabis. wikipedia.orgdbpedia.org While the typical trans configuration of THC is altered by the double bond in Δ³-THC, the molecule still possesses two enantiomers due to the chiral center at the 9-methyl group, which can be in either an (R) or (S) conformation. wikipedia.orgdbpedia.org

Research has demonstrated a distinct difference in the biological activity between these two enantiomers. The (S) enantiomer of Δ³-THC exhibits effects comparable to those of Δ⁹-THC, although it is several times less potent. wikipedia.orgdbpedia.org In contrast, the (R) enantiomer is significantly less active or even inactive, depending on the specific assay used. wikipedia.orgdbpedia.org Human studies have confirmed this, showing that (S)-(−)-Δ⁶ᵃ,¹⁰ᵃ-THC (an alternative name for (S)-Δ³-THC) produces psychic effects similar to Δ⁹-THC but with a potency that is three to six times lower, while the (R)-(+)-enantiomer is inactive. who.intsamhsa.gov

This stereochemical specificity underscores the importance of the three-dimensional structure of the cannabinoid molecule for its interaction with the cannabinoid receptors. The specific orientation of the 9-methyl group in the (S) configuration appears to be crucial for a productive binding event that leads to receptor activation.

Impact of Structural Modifications on Receptor Binding Affinity and Efficacy of (S)-delta3-Tetrahydrocannabinol Analogues

The structure-activity relationship of cannabinoids is a well-studied area, with modifications to various parts of the molecule leading to predictable changes in receptor affinity and efficacy. For analogues of Δ⁸-THC, which shares a similar core structure with Δ³-THC, modifications to the side-chain have been shown to differentially alter a ligand's affinity for the CB1 receptor and its efficacy in activating it. nih.govnih.gov

Key findings from studies on Δ⁸-THC analogues that are relevant to understanding the SAR of (S)-Δ³-THC analogues include:

Side-Chain Flexibility: Decreasing the flexibility of the alkyl side-chain has been found to reduce the efficacy of the compound but has a minimal impact on its receptor binding affinity. nih.govnih.gov

Electrostatic Moieties: The placement of electrostatic groups, such as cyano groups, within the side-chain can have contrasting effects on affinity and efficacy. nih.govnih.gov

Side-Chain Length: For classical cannabinoids, extending the five-carbon atom chain by one or two carbons can improve binding. However, further extension is detrimental due to steric hindrance. uoa.gr

These principles suggest that modifications to the pentyl side-chain of (S)-Δ³-THC would likely have a significant impact on its pharmacological profile. For instance, creating more rigid side-chains or introducing polar functional groups could potentially separate the compound's binding affinity from its functional activity, leading to the development of molecules with unique properties.

Table 1: Impact of Side-Chain Modifications on CB1 Receptor Affinity and Efficacy in Δ⁸-THC Analogues

| Compound | Modification | CB1 Affinity (Ki, nM) | Efficacy (% GTPγS Stimulation) |

| Δ⁸-THC | Pentyl side-chain | 46.5 ± 6.2 | 60.3 ± 4.5 |

| 1'-Heptyn-Δ⁸-THC | Acetylenic side-chain | 28.3 ± 3.7 | Low |

| 4'-Octyn-Δ⁸-THC | Acetylenic side-chain | 11.2 ± 1.5 | Low |

| 5'-(4-cyanophenoxy)-1',1'-dimethyl-Δ⁸-THC | Cyano and phenoxy groups | 1.8 ± 0.2 | High |

| 5'-[N-(4-aminosulphonylphenyl)]-1',1' dimethyl-carboxamido Δ⁸-THC | Aminosulphonylphenyl group | 3.9 ± 0.5 | High |

Data adapted from studies on Δ⁸-THC analogues. nih.govnih.gov This table is for illustrative purposes to show general trends in cannabinoid SAR.

Computational Modeling and Ligand-Docking Studies for (S)-delta3-Tetrahydrocannabinol SAR

Computational methods like 3D-QSAR (Quantitative Structure-Activity Relationship) and molecular docking are invaluable tools for elucidating the SAR of cannabinoid ligands. uoa.gruoa.gr These techniques allow researchers to model the interaction between a ligand and its receptor at the molecular level, providing insights that can guide the design of new compounds.

Key takeaways from computational studies on cannabinoid receptors include:

Binding Pocket: The CB1 receptor possesses a hydrophobic binding pocket that accommodates the alkyl chain of cannabinoid ligands. uctm.edu

Steric and Electrostatic Effects: The binding affinity of cannabinoids is determined by both steric and electrostatic interactions with the receptor. uoa.gr The orientation of the C3-alkyl chain is particularly crucial for biological activity. uoa.gr

Importance of Homology Models: In the absence of a crystal structure for a specific receptor-ligand complex, homology models based on related proteins (like bovine rhodopsin or the β2-adrenergic receptor) are used to predict binding modes. uoa.gructm.edu

Molecular docking simulations can predict the preferred conformation of a ligand within the receptor's active site. uoa.grnih.gov For example, population analyses of docking results have been used to determine the most likely conformation of a ligand, which can then be used as a template for 3D-QSAR studies. uoa.gr These computational approaches have revealed that even subtle structural changes in a ligand can lead to significant differences in receptor interaction and subsequent efficacy. biorxiv.orgresearchgate.net

For (S)-Δ³-THC, computational modeling could be employed to understand the precise interactions that differentiate it from its (R)-enantiomer and from the more potent Δ⁹-THC. By simulating the docking of these molecules into the CB1 receptor, researchers can identify the key amino acid residues involved in binding and activation, and how the stereochemistry of the ligand affects these interactions.

Preclinical Pharmacokinetics and Metabolism of S Delta3 Tetrahydrocannabinol

Enzymatic Biotransformation Pathways of (S)-delta-3-Tetrahydrocannabinol

Specific studies identifying the enzymatic biotransformation pathways for (S)-delta-3-Tetrahydrocannabinol are not available in the reviewed scientific literature. For other THC isomers like delta-9-THC and delta-8-THC, metabolism is known to occur primarily in the liver, catalyzed by cytochrome P450 (CYP) enzymes such as CYP2C9, CYP2C19, and CYP3A4. wikipedia.orgnih.govnih.govthepermanentejournal.orgwikipedia.org These enzymes are responsible for the hydroxylation of the parent compound. wikipedia.orgnih.govnih.gov However, without direct experimental evidence, it cannot be definitively stated that (S)-delta-3-THC follows the same enzymatic pathways.

Identification and Characterization of Major and Minor Metabolites of (S)-delta-3-Tetrahydrocannabinol

There is no specific information available in the scientific literature detailing the identification and characterization of major and minor metabolites of (S)-delta-3-Tetrahydrocannabinol. The metabolic pathways of delta-9-THC are well-documented, leading to the formation of active metabolites like 11-hydroxy-Δ⁹-tetrahydrocannabinol (11-OH-THC) and inactive metabolites such as 11-nor-9-carboxy-Δ⁹-tetrahydrocannabinol (THC-COOH). wikipedia.orgnih.govhealthline.com It is plausible that (S)-delta-3-THC undergoes similar metabolic transformations, but dedicated studies are required for confirmation and characterization of its specific metabolites.

Distribution and Clearance Kinetics of (S)-delta-3-Tetrahydrocannabinol in Preclinical Systems

Specific data on the distribution and clearance kinetics of (S)-delta-3-Tetrahydrocannabinol in preclinical systems is not available in the existing scientific literature. Pharmacokinetic studies of other THC isomers, such as delta-9-THC, indicate that they are highly lipophilic, leading to rapid distribution into fatty tissues and a large volume of distribution. wikipedia.orgresearchgate.netnih.gov Clearance is primarily hepatic, with a relatively long elimination half-life due to redistribution from fat stores. americanaddictioncenters.org Animal studies on delta-8-THC have also provided insights into its distribution in tissues like the brain, liver, and fat. nih.gov However, these findings cannot be directly extrapolated to (S)-delta-3-THC without specific investigation.

Preclinical Research Methodologies and Models for S Delta3 Tetrahydrocannabinol

In Vitro Cellular and Subcellular Models for (S)-delta3-Tetrahydrocannabinol Research

In vitro models are fundamental for elucidating the molecular mechanisms of action of cannabinoids. They offer a controlled environment to study interactions with cellular components, particularly cannabinoid receptors.

The primary targets of many cannabinoids are the cannabinoid receptors type 1 (CB1) and type 2 (CB2). wikipedia.org To study the interaction of compounds like (S)-delta3-THC with these receptors, various in vitro assay systems are employed.

Receptor Expression Systems: Human embryonic kidney (HEK-293) cells and Chinese hamster ovary (CHO) cells are commonly used to transiently or stably express cannabinoid receptors. These cells typically have low to no endogenous expression of these receptors, providing a "clean" background for studying the binding and functional activity of specific cannabinoids.

Ligand Binding Assays: These assays are crucial for determining the affinity of a compound for a receptor.

Radioligand Binding Assays: This traditional method uses a radioactively labeled cannabinoid ligand (e.g., [3H]-CP55940) that binds to the receptor. mdpi.com A test compound, such as (S)-delta3-THC, is introduced at varying concentrations to compete with the radioligand. The amount of radioactivity displaced is measured to calculate the binding affinity (Ki) of the test compound.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): This non-radioactive method uses a fluorescently labeled ligand and a receptor tagged with a compatible fluorophore. mdpi.combmglabtech.com When the fluorescent ligand binds to the receptor, FRET occurs. A test compound will compete with the fluorescent ligand, causing a decrease in the FRET signal, which can be used to determine its binding affinity. bmglabtech.com

Surface Plasmon Resonance (SPR): SPR is another label-free technique that measures the binding interaction between a ligand and a receptor in real-time. nih.govnih.gov Purified CB1 receptors are immobilized on a sensor chip, and the test compound is flowed over the surface. nih.gov Changes in the refractive index at the surface, caused by the binding event, are detected and used to calculate association and dissociation rate constants, and ultimately the binding affinity. nih.govnih.gov

Functional Assays: These assays measure the cellular response following receptor activation by a compound, determining whether it acts as an agonist, antagonist, or inverse agonist. Common functional assays for cannabinoid receptors, which are G-protein coupled receptors (GPCRs), include measuring the inhibition of adenylyl cyclase and subsequent decrease in cyclic AMP (cAMP) levels. wikipedia.org

Table 1: Comparison of Receptor Binding Assay Techniques

| Assay Type | Principle | Advantages | Disadvantages |

|---|---|---|---|

| Radioligand Binding | Competitive binding with a radiolabeled ligand. mdpi.com | High sensitivity, well-established. | Use of radioactive materials, disposal issues. nih.gov |

| TR-FRET | Competitive binding with a fluorescent ligand causing changes in FRET signal. bmglabtech.com | Non-radioactive, high-throughput, homogeneous format. mdpi.com | Potential for compound interference with fluorescence. |

| Surface Plasmon Resonance (SPR) | Real-time detection of binding to an immobilized receptor. nih.gov | Label-free, provides kinetic data (on/off rates). nih.gov | Requires purified receptor, can be technically demanding. |

To study the effects of cannabinoids in a more physiologically relevant context, researchers use primary cell cultures and organotypic slice preparations.

Primary Cell Cultures: These cultures are derived directly from animal or human tissues.

Neurons and Astrocytes: Primary cultures of neurons and astrocytes are used to investigate the neuroprotective or neurotoxic effects of cannabinoids. nih.gov

Immune Cells: Microglial cells, the resident immune cells of the brain, are used to study the anti-inflammatory properties of cannabinoids. mdpi.comolemiss.edu For example, the human microglial cell line-3 (HMC3) can be used to assess the effects of cannabinoids on inflammation. olemiss.edu

Other Cell Types: The effects of cannabinoids on various other cell types have been studied, including Sertoli cells (to investigate reproductive toxicity) and bronchial epithelial cells (to study respiratory effects). nih.govnih.gov For instance, studies have used the Mus musculus Sertoli cell line (TM4) and immortalized human bronchial epithelial cells (BEAS-2B) to examine the effects of Δ9-THC. nih.govnih.gov

Organotypic Slice Preparations: These are thin slices of living tissue, such as from the hippocampus or cerebellum, that are maintained in culture. They preserve the complex cellular architecture and synaptic connections of the original tissue, offering a model that bridges the gap between cell culture and whole-animal studies. These preparations can be used to study how cannabinoids modulate synaptic transmission and plasticity.

In Vivo Animal Models for Investigating (S)-delta3-Tetrahydrocannabinol Effects

In vivo models are indispensable for understanding the complex physiological and behavioral effects of cannabinoids in a whole organism.

Rats and mice are the most commonly used animal models in cannabinoid research due to their well-characterized genetics and behavior, as well as the availability of transgenic models. frontiersin.org

Behavioral Models: A battery of behavioral tests is used to assess the effects of cannabinoids on various domains:

Locomotor Activity: Open-field tests are used to measure changes in spontaneous movement, as cannabinoids can induce hypolocomotion. elifesciences.orgelifesciences.org

Anxiety-like Behavior: The elevated plus-maze and light-dark box tests are standard models for assessing anxiolytic or anxiogenic effects.

Cognition and Memory: The Morris water maze, radial arm maze, and novel object recognition tests are used to evaluate effects on learning and memory.

Pain Perception (Analgesia): The tail-flick and hot-plate tests are common methods to measure the analgesic effects of cannabinoids. elifesciences.orgelifesciences.org

Reward and Addiction: Self-administration paradigms, where animals learn to press a lever to receive a drug, are used to assess the reinforcing properties and abuse potential of cannabinoids. nih.govnih.gov Conditioned place preference is another model used to evaluate the rewarding effects of drugs. nih.gov

Psychotomimetic Effects: The acoustic startle response and prepulse inhibition of startle are used to model certain aspects of psychosis. elifesciences.orgbiorxiv.org

Table 2: Common Rodent Behavioral Models in Cannabinoid Research

| Behavioral Domain | Model | Description |

|---|---|---|

| General Activity | Open-Field Test | Measures spontaneous locomotion, exploration, and anxiety-like behavior in a novel arena. elifesciences.org |

| Anxiety | Elevated Plus Maze | Assesses anxiety-like behavior based on the animal's preference for open versus enclosed arms of a maze. nih.gov |

| Learning & Memory | Morris Water Maze | Tests spatial learning and memory as the animal learns to find a hidden platform in a pool of water. |

| Analgesia | Tail-Flick Test | Measures the latency to withdraw the tail from a heat source as an index of pain sensitivity. elifesciences.org |

| Reward | Intravenous Self-Administration | Animals perform an action (e.g., lever press) to receive an intravenous infusion of a drug, indicating its reinforcing effects. nih.govnih.gov |

| Psychosis-like | Prepulse Inhibition (PPI) | Measures sensorimotor gating, a process that is deficient in some psychiatric disorders. A weak prestimulus (prepulse) normally inhibits the startle response to a subsequent strong stimulus. nih.gov |

While rodents are the most common models, other species are also used to provide complementary data.

Non-human Primates: Squirrel monkeys have been instrumental in developing robust self-administration models for THC, which were initially difficult to establish in rodents. nih.govnih.gov These models are considered to have high validity for predicting abuse potential in humans. nih.gov

Caenorhabditis elegans (Nematode): This simple organism offers a high-throughput, cost-effective in vivo model for initial toxicity screening and for studying effects on lifespan and basic physiological processes. nemalifeinc.com Its well-defined nervous system and genetic tractability are significant advantages. nemalifeinc.com

Advanced Imaging Techniques in Preclinical (S)-delta3-Tetrahydrocannabinol Research

Neuroimaging techniques allow for the non-invasive visualization and quantification of the effects of cannabinoids on brain structure, function, and neurochemistry in living animals.

Positron Emission Tomography (PET): PET imaging uses radiotracers to visualize and measure specific biological processes. In preclinical cannabinoid research, PET can be used to:

Determine the density and distribution of cannabinoid receptors in the brain.

Measure receptor occupancy by a cannabinoid drug, which can be correlated with its behavioral or therapeutic effects.

Assess changes in neurotransmitter systems, such as the dopamine (B1211576) system, following cannabinoid administration. nih.gov

Functional Magnetic Resonance Imaging (fMRI): fMRI measures brain activity by detecting changes in blood flow. It can be used in anesthetized or awake animals to map the brain regions activated or deactivated by a cannabinoid. This provides a systems-level view of the drug's functional effects. nih.gov

Magnetic Resonance Spectroscopy (MRS): MRS is a non-invasive technique that can measure the levels of various neurochemicals (e.g., glutamate, GABA) in specific brain regions, providing insights into how cannabinoids alter brain metabolism and neurotransmission.

Diffusion Tensor Imaging (DTI): DTI is an MRI technique that measures the diffusion of water molecules to visualize the structure and integrity of white matter tracts in the brain. It can be used to investigate potential long-term structural changes in the brain resulting from chronic cannabinoid exposure. nih.gov

These advanced imaging techniques are powerful tools for bridging the gap between molecular/cellular findings and behavioral outcomes, providing a comprehensive understanding of how a compound like (S)-delta3-Tetrahydrocannabinol affects the brain.

Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT) for Receptor Occupancy

Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT) are powerful in vivo imaging techniques that allow for the quantification and visualization of neurotransmitter receptors in the brain. In the context of cannabinoid research, these methods are invaluable for determining the binding affinity and receptor occupancy of compounds like (S)-delta3-Tetrahydrocannabinol at cannabinoid receptors, primarily the CB1 and CB2 receptors.

While specific PET and SPECT studies exclusively focused on (S)-delta3-Tetrahydrocannabinol are not widely documented, the established methodologies used for other cannabinoids provide a clear framework. These studies typically involve the administration of a radiolabeled ligand that has a high affinity for the target receptor. By observing the displacement of this radioligand by a non-radiolabeled compound such as (S)-delta3-Tetrahydrocannabinol, researchers can calculate its binding potential and receptor occupancy in a living animal model.

Table 1: Representative PET and SPECT Radioligands for Cannabinoid Receptor Imaging

| Radioligand | Target Receptor | Imaging Modality | Typical Application |

| [¹¹C]OMAR | CB1 | PET | Quantifying CB1 receptor availability |

| [¹⁸F]FMPEP-d₂ | CB1 | PET | Assessing CB1 receptor density |

| [¹²³I]AM281 | CB1 | SPECT | Visualizing CB1 receptor distribution |

This table is representative of radioligands used for cannabinoid receptor imaging and is not indicative of specific studies performed with (S)-delta3-Tetrahydrocannabinol.

Functional Magnetic Resonance Imaging (fMRI) in Animal Models

Functional Magnetic Resonance Imaging (fMRI) is a non-invasive neuroimaging technique that measures brain activity by detecting changes in blood flow. In preclinical animal models, fMRI can be used to map the neural correlates of drug administration, providing insights into how a compound like (S)-delta3-Tetrahydrocannabinol modulates brain function across different regions.

Studies utilizing fMRI to investigate the effects of cannabinoids have revealed alterations in brain activity in regions rich in cannabinoid receptors, such as the prefrontal cortex, hippocampus, and amygdala. For (S)-delta3-Tetrahydrocannabinol, fMRI studies would be instrumental in characterizing its unique functional signature compared to other cannabinoids. For instance, a study in pigeons trained to discriminate between the presence and absence of delta-1-THC showed that the (1S)-delta-3-THC acetate (B1210297) enantiomer was more potent than the (1R)-enantiomer, suggesting distinct central nervous system effects that could be explored with fMRI. nih.gov

Table 2: Potential Brain Regions of Interest for fMRI Studies of (S)-delta3-Tetrahydrocannabinol

| Brain Region | Primary Functions | Hypothesized Effect of (S)-delta3-THC |

| Prefrontal Cortex | Executive function, decision-making | Modulation of cognitive processes |

| Hippocampus | Memory formation, spatial navigation | Impact on learning and memory |

| Amygdala | Emotional processing, fear response | Influence on anxiety-like behaviors |

| Striatum | Reward, motor control | Role in reinforcement and movement |

This table outlines potential areas of investigation based on the known distribution of cannabinoid receptors and is not based on direct fMRI data for (S)-delta3-Tetrahydrocannabinol.

Optogenetics and Chemogenetics in Dissecting Neural Circuits

Optogenetics and chemogenetics are cutting-edge techniques that allow for the precise control of genetically defined populations of neurons. Optogenetics uses light to activate or inhibit neurons that have been genetically modified to express light-sensitive ion channels. Chemogenetics, on the other hand, utilizes engineered receptors that are activated by specific, otherwise inert, molecules.

These powerful tools can be employed to dissect the specific neural circuits through which (S)-delta3-Tetrahydrocannabinol exerts its effects. For example, by selectively activating or silencing dopamine neurons in the ventral tegmental area (VTA) while administering (S)-delta3-Tetrahydrocannabinol, researchers could elucidate its influence on the brain's reward pathways. While direct optogenetic or chemogenetic studies involving (S)-delta3-Tetrahydrocannabinol are yet to be published, research on other cannabinoids has demonstrated the utility of these approaches in understanding their circuit-level mechanisms of action.

Immunomodulatory Mechanisms of S Delta3 Tetrahydrocannabinol

Cytokine and Chemokine Profile Modulation by (S)-delta-3-Tetrahydrocannabinol

For instance, Δ⁹-THC has been observed to inhibit the release of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β) from macrophages. nih.gov It can also suppress the secretion of Interferon-gamma (IFN-γ), a key cytokine in cell-mediated immunity, from T-lymphocytes. nih.gov Conversely, some studies suggest that cannabinoids can increase the production of the anti-inflammatory cytokine Interleukin-10 (IL-10). nih.gov This shift from a pro-inflammatory to a more anti-inflammatory cytokine environment is a central aspect of the immunomodulatory effects of cannabinoids.

Table 1: Reported Effects of Δ⁹-Tetrahydrocannabinol on Cytokine Production

| Cytokine | Producing Cell Type | Effect of Δ⁹-THC | Reference |

| TNF-α | Macrophages | ↓ | nih.gov |

| IL-1β | Macrophages | ↓ | nih.gov |

| IFN-γ | T-lymphocytes | ↓ | nih.gov |

| IL-2 | T-lymphocytes | ↓ | nih.gov |

| IL-10 | Spleen Cells | ↑ | nih.gov |

| IL-4 | Spleen Cells | ↑ | nih.gov |

This table represents findings for Δ⁹-THC and is intended to be illustrative of potential effects of (S)-delta-3-Tetrahydrocannabinol, though with potentially lower potency.

Effects of (S)-delta-3-Tetrahydrocannabinol on Immune Cell Function and Phenotype

The immunomodulatory actions of cannabinoids extend to direct effects on the function and characteristics of various immune cells. Again, the specific data for (S)-delta-3-Tetrahydrocannabinol is lacking, so the following subsections are based on research into Δ⁹-THC.

Lymphocyte Activation and Proliferation

Δ⁹-THC has been shown to suppress the activation and proliferation of lymphocytes, which are crucial for adaptive immune responses. nih.govnih.gov This inhibitory effect can be observed in response to mitogens, substances that induce cell division. The suppression of lymphocyte proliferation is often linked to the reduced production of Interleukin-2 (IL-2), a critical growth factor for T-cells. nih.gov By inhibiting IL-2 secretion, Δ⁹-THC can dampen the expansion of T-cell populations required to fight infections.

Macrophage and Microglial Polarization

Macrophages and microglia, the resident immune cells of the central nervous system, can adopt different functional phenotypes, broadly categorized as pro-inflammatory (M1) or anti-inflammatory (M2). Research suggests that cannabinoids can influence this polarization. For instance, activation of the cannabinoid receptor 1 (CB1) has been shown to suppress M2 macrophage polarization in the context of colorectal cancer. nih.gov In contrast, other studies indicate that cannabinoids can promote a shift away from the pro-inflammatory M1 phenotype in macrophages and microglia, thereby reducing inflammation. nih.gov

Antigen Presentation and Immune Surveillance

Effective immune surveillance relies on the ability of antigen-presenting cells (APCs), such as macrophages and dendritic cells, to process and present antigens to T-lymphocytes. Δ⁹-THC has been found to inhibit the costimulatory activity of macrophages, which is essential for T-cell activation. nih.gov This impairment of antigen presentation can lead to a reduced capacity of the immune system to recognize and respond to pathogens and cancerous cells. Studies have shown that Δ⁹-THC can suppress the host's immune reactivity against lung cancer, an effect linked to the inhibition of antitumor immunity. nih.gov

Crosstalk Between the Endocannabinoid System and Immune System in the Context of (S)-delta-3-Tetrahydrocannabinol

The immunomodulatory effects of phytocannabinoids like (S)-delta-3-Tetrahydrocannabinol are mediated through their interaction with the body's own endocannabinoid system (ECS). pbslearningmedia.orgpbs.orgyoutube.com The ECS, comprising cannabinoid receptors (CB1 and CB2), endogenous cannabinoids (endocannabinoids), and metabolic enzymes, is deeply integrated with the immune system. nih.gov

Immune cells express cannabinoid receptors, with CB2 receptors being particularly abundant on these cells. youtube.com The binding of cannabinoids to these receptors can trigger a cascade of intracellular signaling events that ultimately modulate immune cell function. For example, the immunosuppressive effects of Δ⁹-THC are often attributed to its action as a partial agonist at both CB1 and CB2 receptors. wikipedia.org The activation of CB2 receptors on lymphocytes and macrophages can lead to the observed suppression of cytokine production, proliferation, and other immune functions. youtube.com

The endocannabinoid system itself plays a crucial role in maintaining immune homeostasis. nih.gov Endocannabinoids are produced on demand and act as signaling molecules to regulate the intensity and duration of immune responses. The introduction of external cannabinoids like (S)-delta-3-Tetrahydrocannabinol can therefore disrupt or augment this natural regulatory network, leading to the observed immunomodulatory outcomes. The lower potency of (S)-delta-3-Tetrahydrocannabinol compared to Δ⁹-THC suggests it may interact with this system in a more subtle manner, though further research is needed to confirm this. wikipedia.org

Comparative Pharmacology of S Delta3 Tetrahydrocannabinol with Other Cannabinoids

Comparison of Receptor Binding and Functional Efficacy with Δ9-Tetrahydrocannabinol and other Phytocannabinoids

The primary psychoactive constituent of cannabis, Δ9-tetrahydrocannabinol (Δ9-THC), exerts its effects mainly through partial agonism at cannabinoid receptor type 1 (CB1) and type 2 (CB2). extractionmagazine.comnih.govphysiology.org The affinity of Δ9-THC for CB1 and CB2 receptors is in the low nanomolar range. physiology.org While the term THC usually refers to the Δ9-THC isomer, other isomers like delta-8-THC (Δ8-THC) also exist and are partial agonists at CB1 and CB2 receptors, albeit with lower psychoactive potency than Δ9-THC. mdpi.com

In comparison, docking studies have shown that (S)-delta-3-Tetrahydrocannabinol ((S)-Δ3-THC) can bind to the CB1 receptor in both an agonist and an antagonist pose. biorxiv.org This suggests a more complex interaction with the receptor that may underlie its partial agonist activity. While specific binding affinity (Ki) values for (S)-Δ3-THC are not as widely reported as for Δ9-THC, its pharmacological actions are mediated through these same cannabinoid receptors.

Other phytocannabinoids exhibit a wide range of receptor interaction profiles. For instance, Cannabidiol (B1668261) (CBD) has a very low affinity for CB1 receptors but can indirectly affect their activity. elsevierpure.com In contrast, Δ9-tetrahydrocannabivarin (Δ9-THCV) is a high-affinity CB1 receptor ligand that can act as a potent antagonist in vitro. elsevierpure.com Cannabigerol (CBG) demonstrates a lower affinity for both CB1 and CB2 receptors compared to THC and can function as a partial agonist or antagonist at CB1 receptors. nih.gov Cannabinol (CBN) also has a lower affinity and potency at CB1 receptors compared to Δ9-THC. nih.gov

The functional efficacy of these compounds also varies significantly. Δ9-THC is a partial agonist at both CB1 and CB2 receptors, meaning it activates the receptors but does not produce a maximal response, even at high concentrations. extractionmagazine.comnih.gov Its efficacy is influenced by receptor expression levels and the presence of endogenous cannabinoids. extractionmagazine.com In some contexts, particularly where CB1 receptor density is low, Δ9-THC may even act as an antagonist to more efficacious agonists. nih.govwikipedia.org (S)-Δ3-THC is also classified as a partial agonist. biorxiv.org The efficacy of Δ9-THC at CB2 receptors is even lower than at CB1 receptors. nih.gov

Interactive Data Table: Comparative Receptor Binding and Efficacy of Phytocannabinoids

| Compound | Receptor | Binding Affinity (Ki) | Functional Activity |

| Δ9-Tetrahydrocannabinol (Δ9-THC) | CB1 | 40.7 nM wikipedia.org | Partial Agonist extractionmagazine.comnih.gov |

| CB2 | 36 nM wikipedia.org | Partial Agonist extractionmagazine.comnih.gov | |

| (S)-delta-3-Tetrahydrocannabinol ((S)-Δ3-THC) | CB1 | Not widely reported | Partial Agonist biorxiv.org |

| Cannabidiol (CBD) | CB1 | Very low affinity | Indirect antagonist/modulator elsevierpure.com |

| Δ9-Tetrahydrocannabivarin (Δ9-THCV) | CB1 | High affinity | Antagonist (in vitro) elsevierpure.com |

| CB2 | High affinity | Partial Agonist elsevierpure.com | |

| Cannabigerol (CBG) | CB1/CB2 | Lower than THC | Partial agonist/antagonist nih.gov |

| Cannabinol (CBN) | CB1 | Lower than THC | Partial Agonist nih.gov |

Differential Pharmacological Profiles of (S)-delta3-Tetrahydrocannabinol Versus Endocannabinoids

The body's own cannabinoids, known as endocannabinoids, include anandamide (B1667382) (AEA) and 2-arachidonoylglycerol (B1664049) (2-AG). nih.gov These molecules act as signaling lipids within the endocannabinoid system. nih.gov

Δ9-THC has a relatively low affinity for cannabinoid receptors compared to some endocannabinoids and targets them less selectively. wikipedia.org While Δ9-THC and anandamide have similar binding affinities for the CB1 receptor, anandamide has a lower efficacy than Δ9-THC at this receptor. nih.gov Conversely, 2-AG exhibits higher efficacy than both anandamide and Δ9-THC at both CB1 and CB2 receptors. extractionmagazine.comnih.gov

A key difference between phytocannabinoids like (S)-Δ3-THC and endocannabinoids lies in their metabolism and duration of action. Endocannabinoids are produced on demand and are rapidly degraded by enzymes such as fatty acid amide hydrolase (FAAH) for anandamide and monoacylglycerol lipase (B570770) (MAGL) for 2-AG. nih.gov This tight regulation ensures localized and transient signaling. In contrast, phytocannabinoids are generally more resistant to degradation, leading to more prolonged and systemic effects. For example, studies have shown that anandamide alone has little effect on cognitive behavior, but its effects are enhanced when its breakdown is inhibited. nih.gov

Distinct Actions of (S)-delta3-Tetrahydrocannabinol Compared to Synthetic Cannabinoids

Synthetic cannabinoids, such as JWH-018, are a large and diverse group of compounds often found in "Spice" or "K2" products. A critical distinction between these synthetic compounds and phytocannabinoids like (S)-Δ3-THC is their efficacy at cannabinoid receptors.

Many synthetic cannabinoids are full agonists at the CB1 receptor, meaning they elicit a maximal response from the receptor. srlf.org This is in stark contrast to the partial agonism of Δ9-THC and, by extension, (S)-Δ3-THC. extractionmagazine.comsrlf.org The higher efficacy of synthetic cannabinoids is believed to contribute to their more intense and often more dangerous effects compared to cannabis.

Furthermore, synthetic cannabinoids like JWH-018 and AM2201 have a higher affinity for the CB1 receptor than Δ9-THC. srlf.org This combination of high affinity and full agonism can lead to profound and unpredictable pharmacological outcomes. Studies have shown that synthetic cannabinoids like JWH-018 can impair memory and synaptic transmission more potently than Δ9-THC. nih.gov

The synthetic cannabinoid EG-018, however, behaves as a weak partial agonist at CB1 receptors, with lower efficacy but greater potency than Δ9-THC in some assays. nih.gov This highlights the diverse pharmacology even within the class of synthetic cannabinoids.

Interactive Data Table: Comparison with Synthetic Cannabinoids

| Compound | Receptor | Receptor Affinity | Functional Efficacy |

| (S)-delta-3-Tetrahydrocannabinol ((S)-Δ3-THC) | CB1 | Not widely reported | Partial Agonist biorxiv.org |

| Δ9-Tetrahydrocannabinol (Δ9-THC) | CB1 | Partial Agonist extractionmagazine.comnih.govsrlf.org | Partial Agonist extractionmagazine.comnih.govsrlf.org |

| JWH-018 | CB1 | Higher than THC srlf.org | Full Agonist srlf.org |

| AM2201 | CB1 | Higher than THC srlf.org | Full Agonist srlf.org |

| EG-018 | CB1 | High affinity (21 nM) nih.gov | Weak Partial Agonist nih.gov |

Advanced Analytical Methodologies for Research on S Delta3 Tetrahydrocannabinol

Chromatographic Techniques for High-Resolution Separation and Quantification of (S)-delta3-Tetrahydrocannabinol and Metabolites

Chromatographic methods are fundamental in the analysis of cannabinoids, providing the necessary separation from a complex mixture of compounds present in biological and botanical samples. For (S)-delta3-Tetrahydrocannabinol, achieving clear separation from other isomers like Δ8-THC and Δ9-THC is critical. acs.orgmdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for the analysis of volatile and semi-volatile compounds. For cannabinoids, derivatization is often required to increase their volatility and improve chromatographic peak shape. nih.gov Silylation, using agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), is a common derivatization method. ljmu.ac.uk

GC-MS provides high chromatographic resolution, enabling the separation of structurally similar cannabinoids. The mass spectrometer offers sensitive detection and structural information based on the fragmentation patterns of the analytes. Selected Ion Monitoring (SIM) mode can be employed to enhance sensitivity and selectivity for target compounds like (S)-delta3-Tetrahydrocannabinol.

Key Research Findings:

GC-MS methods have been extensively developed for the analysis of various cannabinoids, including THC isomers, in diverse matrices. ljmu.ac.uk

Derivatization is a crucial step to analyze the acidic forms of cannabinoids and improve their chromatographic behavior. nih.gov

The use of tandem mass spectrometry (GC-MS/MS) further increases selectivity and sensitivity, which is particularly useful for detecting trace levels of cannabinoids and their metabolites in complex biological samples like blood plasma. ljmu.ac.uknih.gov

Table 1: GC-MS Parameters for Cannabinoid Analysis

| Parameter | Typical Conditions |

|---|---|

| Column | Fused silica (B1680970) capillary column (e.g., HP-5MS, DB-5MS) |

| Carrier Gas | Helium or Hydrogen |

| Injection Mode | Split/Splitless |

| Derivatizing Agent | MSTFA, BSTFA + 1% TMCS |

| Ionization Mode | Electron Ionization (EI) |

| Mass Analyzer | Quadrupole, Triple Quadrupole (for MS/MS) |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) has become a preferred method for cannabinoid analysis due to its high sensitivity, specificity, and ability to analyze non-volatile and thermally labile compounds without derivatization. nih.govnih.gov This is particularly advantageous for analyzing cannabinoid acids, which are prone to decarboxylation at the high temperatures used in GC.

LC-MS/MS methods can simultaneously quantify multiple cannabinoids and their metabolites in various biological matrices, including whole blood, urine, and oral fluid. escholarship.orgthermofisher.com The use of reversed-phase chromatography with columns like C18 is common, providing good separation of cannabinoids. thermofisher.com

Key Research Findings:

LC-MS/MS methods have been validated for the simultaneous quantification of numerous cannabinoids and their metabolites, offering low limits of detection and quantification. escholarship.orgthermofisher.com

This technique has been successfully applied to study the in vivo conversion of cannabinoids and to analyze their presence in hair samples. nih.govelsevierpure.com

The optimization of mobile phase composition is crucial for achieving baseline separation of THC isomers. mdpi.com

Table 2: LC-MS/MS Parameters for Cannabinoid Analysis

| Parameter | Typical Conditions |

|---|---|

| Column | Reversed-phase C18 or cholesteryl column |

| Mobile Phase | Gradient of water and acetonitrile/methanol with additives like formic acid or ammonium (B1175870) formate |

| Ionization Source | Electrospray Ionization (ESI) in positive or negative mode |

| Mass Analyzer | Triple Quadrupole (QqQ), Quadrupole Time-of-Flight (Q-TOF) |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) or Scheduled Reaction Monitoring (SRM) |

Spectroscopic Approaches for Structural Elucidation and Purity Assessment of (S)-delta3-Tetrahydrocannabinol

Spectroscopic techniques are indispensable for the unambiguous identification and structural elucidation of new or rare compounds like (S)-delta3-Tetrahydrocannabinol. They also play a critical role in assessing the purity of synthesized or isolated standards.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise chemical structure of organic molecules. Both one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments provide detailed information about the connectivity of atoms and the stereochemistry of the molecule. mdpi.comnih.gov

For (S)-delta3-Tetrahydrocannabinol, NMR is essential to confirm the position of the double bond and the stereochemistry at the chiral centers, distinguishing it from other THC isomers. mdpi.com Quantitative NMR (qNMR) can also be used for purity assessment and to determine the concentration of cannabinoids in extracts without the need for identical reference standards. nih.gov

Key Research Findings:

NMR spectroscopy is a powerful alternative to chromatographic methods for the qualitative and quantitative analysis of cannabinoids in natural extracts. nih.govresearchgate.net

Detailed signal assignments for various cannabinoids have been established through ¹H and ¹³C NMR. researchgate.net

Diffusion-edited ¹H NMR has been used for the direct analysis of cannabis tinctures without requiring sample pre-treatment. herts.ac.uk

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation. nih.gov The IR spectrum of (S)-delta3-Tetrahydrocannabinol would show characteristic absorption bands for its hydroxyl (-OH), aromatic (C=C), and aliphatic (C-H) groups. While not typically used for primary identification of isomers, it serves as a valuable complementary technique for structural confirmation and purity checks. youtube.com

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule. nih.gov The position of the absorption maximum (λmax) is related to the extent of conjugation in the molecule. The UV spectrum of (S)-delta3-Tetrahydrocannabinol would be expected to differ slightly from that of its Δ8 and Δ9 isomers due to the different position of the double bond, which affects the electronic transitions. researchgate.net

Key Research Findings:

FTIR spectroscopy is effective for identifying the characteristic functional groups present in cannabinoid extracts. nih.gov

UV-Vis spectroscopy can indicate the presence of phenolic compounds and terpenoids in cannabis extracts based on their absorption maxima. researchgate.net

Near-infrared (NIR) spectroscopy, coupled with chemometrics, has shown potential for the rapid, non-destructive quantification of major cannabinoids. nih.gov

Isotope-Labeling Strategies for Metabolic Tracing and Mechanistic Studies of (S)-delta3-Tetrahydrocannabinol

Isotope labeling is a powerful technique used to trace the metabolic fate of a drug and to elucidate reaction mechanisms. In the context of (S)-delta3-Tetrahydrocannabinol, stable isotopes such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N) can be incorporated into the molecule.

When an isotope-labeled version of (S)-delta3-Tetrahydrocannabinol is administered, its metabolites can be identified by mass spectrometry, as they will exhibit a characteristic mass shift compared to their unlabeled counterparts. nih.gov This allows for the unambiguous identification of metabolites even in complex biological matrices. Deuterated internal standards are also frequently used in quantitative GC-MS and LC-MS/MS methods to improve accuracy and precision. nih.govresearchgate.net

Furthermore, stable isotope ratio analysis (SIRA) of elements like carbon (δ¹³C) and hydrogen (δ²H) can provide information about the geographical origin and cultivation conditions of the cannabis plant from which the compound was derived. researchgate.netnih.gov

Key Research Findings:

The use of deuterated internal standards is crucial for accurate quantification in chromatographic-mass spectrometric methods. nih.gov

Stable isotope labeling is a well-established technique for drug metabolism studies, allowing for the clear identification of metabolites. nih.gov

Bulk and compound-specific isotope ratio analysis can help discriminate between marijuana samples from different origins. researchgate.net

Future Directions and Emerging Research Avenues for S Delta3 Tetrahydrocannabinol

Exploration of Unconventional or Novel Receptor Targets for (S)-delta-3-Tetrahydrocannabinol

While the classical cannabinoid receptors, CB1 and CB2, are primary targets for many cannabinoids, emerging evidence indicates that the endocannabinoid system is more complex, involving a range of unconventional or "orphan" receptors. nih.gov The investigation of (S)-Δ³-THC's activity at these novel targets is a crucial avenue for future research.

Key unconventional targets for investigation include:

G Protein-Coupled Receptor 55 (GPR55): Implicated in various physiological processes, including inflammatory pain and cancer cell proliferation, GPR55 is activated by several cannabinoids. nih.gov Future studies should aim to characterize the binding affinity and functional activity of (S)-Δ³-THC at GPR55 to determine if it acts as an agonist or antagonist.

G Protein-Coupled Receptor 18 (GPR18): Activated by N-arachidonoyl glycine (B1666218) (NAGly), GPR18 is involved in immune cell migration and has been proposed as a third cannabinoid receptor. nih.gov Given that Δ⁹-THC has been shown to be a full agonist at GPR18, it is critical to investigate whether (S)-Δ³-THC shares this activity. nih.govnih.gov

Peroxisome Proliferator-Activated Receptors (PPARs): These nuclear receptors, particularly PPARγ, are known to be modulated by certain cannabinoids and their metabolites, playing a role in neuroprotection and anti-inflammatory responses. nih.govnih.govgreenleafmc.ca Research into whether (S)-Δ³-THC or its metabolites can activate PPARγ could open up therapeutic avenues for neurodegenerative and inflammatory diseases. nih.govgreenleafmc.ca

| Receptor | Known Cannabinoid Ligands | Potential Therapeutic Implications of Modulation |

|---|---|---|

| GPR55 | Δ⁹-THC, CBD, Anandamide (B1667382) | Inflammatory pain, Cancer, Neuropathic pain |

| GPR18 | Δ⁹-THC, N-arachidonoyl glycine (NAGly) | Immune modulation, Intraocular pressure |

| PPARγ | Δ⁹-THCA, Ajulemic acid (a Δ⁹-THC analog) | Neuroprotection, Anti-inflammation, Metabolic disorders |

Development of Advanced In Vitro and In Vivo Preclinical Models for Complex Biological Systems

To comprehensively understand the biological effects of (S)-Δ³-THC, it is imperative to move beyond simple binding assays and utilize advanced preclinical models that can recapitulate the complexity of human biological systems.

Future research should focus on:

Advanced In Vitro Models: The use of three-dimensional (3D) cell cultures, organoids (e.g., brain, gut), and "organ-on-a-chip" technology can provide more physiologically relevant data on the efficacy and potential toxicity of (S)-Δ³-THC compared to traditional two-dimensional cell cultures. These models can be particularly useful for studying neurodevelopmental effects and tissue-specific responses.

Sophisticated In Vivo Models: While rodent models are standard in preclinical cannabinoid research, the development of more refined animal models that better mimic human disease states is crucial. nih.govresearchgate.netelifesciences.org For instance, genetic mouse models of neurodegenerative diseases or chronic inflammatory conditions could be employed to evaluate the therapeutic potential of (S)-Δ³-THC. nih.govresearchgate.netelifesciences.org Furthermore, given the stereospecificity of the compound, studies in these models should carefully consider enantiomer-specific effects.

| Model Type | Specific Model | Research Question |

|---|---|---|

| In Vitro | Cortical Organoids | What are the effects of (S)-Δ³-THC on neuronal development and synaptic plasticity? |

| In Vitro | Gut-on-a-chip | How does (S)-Δ³-THC influence intestinal barrier function and inflammation? |

| In Vivo | Mouse model of experimental autoimmune encephalomyelitis (EAE) | Can (S)-Δ³-THC ameliorate neuroinflammation and demyelination in a model of multiple sclerosis? |

| In Vivo | Zebrafish models | What are the developmental and behavioral effects of (S)-Δ³-THC in a high-throughput vertebrate model? |

Application of Omics Technologies (Genomics, Proteomics, Metabolomics) to Elucidate Comprehensive Biological Effects

To gain a holistic understanding of the cellular and systemic impact of (S)-Δ³-THC, the application of "omics" technologies is indispensable. These high-throughput approaches can identify novel biomarkers of efficacy and toxicity, and elucidate the compound's mechanism of action.

Future research directions include:

Genomics and Transcriptomics: RNA sequencing (RNA-Seq) can be used to analyze changes in gene expression in response to (S)-Δ³-THC treatment in various cell types and tissues. This can reveal the signaling pathways modulated by the compound and identify potential off-target effects.

Proteomics: Advanced mass spectrometry-based proteomics can identify and quantify thousands of proteins, providing a snapshot of the cellular machinery affected by (S)-Δ³-THC. nih.govmdpi.comnih.gov This can help in understanding post-translational modifications and protein-protein interactions induced by the compound. mdpi.comnih.gov

Metabolomics: By analyzing the complete set of metabolites in a biological sample, metabolomics can provide insights into the metabolic pathways altered by (S)-Δ³-THC. mdpi.comnih.govfrontiersin.orgbohrium.com This is particularly important for understanding how the compound is metabolized and whether its metabolites have biological activity. mdpi.comnih.govfrontiersin.orgbohrium.com

Interdisciplinary Research Integrating Medicinal Chemistry, Neurobiology, and Immunology for (S)-delta-3-Tetrahydrocannabinol

A truly comprehensive understanding of (S)-Δ³-THC and its therapeutic potential can only be achieved through a collaborative, interdisciplinary approach.

Future research should foster collaborations between:

Medicinal Chemistry: Synthetic chemists can design and synthesize novel analogs of (S)-Δ³-THC with improved potency, selectivity, and pharmacokinetic properties. researchgate.netfrontiersin.orgnih.gov Structure-activity relationship (SAR) studies will be crucial in optimizing the therapeutic index of these compounds. researchgate.netfrontiersin.orgnih.gov

Neurobiology: Neuroscientists can investigate the effects of (S)-Δ³-THC on neuronal signaling, synaptic plasticity, and behavior. Techniques such as electrophysiology, in vivo imaging, and behavioral pharmacology will be essential to characterize the neurobiological profile of the compound.

Immunology: Immunologists can explore the impact of (S)-Δ³-THC on immune cell function, inflammation, and host defense. frontiersin.orgmdpi.commdpi.comnih.govrealmofcaring.org This is particularly relevant given the known immunomodulatory effects of other cannabinoids. frontiersin.orgmdpi.commdpi.comnih.govrealmofcaring.org

By integrating these disciplines, researchers can create a virtuous cycle of discovery, where findings from biological studies inform the design of new and improved molecules, which are then subjected to further biological evaluation. This integrated approach will be paramount in unlocking the full therapeutic potential of (S)-delta-3-Tetrahydrocannabinol.

Q & A

Q. What methods are effective for synthesizing Δ³-THC-protein conjugates for immunoassays?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.